molecular formula C10H11N5O3S B12912156 5-Amino-2-{[6-(methanesulfonyl)pyridin-3-yl]amino}pyrimidin-4(3H)-one CAS No. 77961-74-1

5-Amino-2-{[6-(methanesulfonyl)pyridin-3-yl]amino}pyrimidin-4(3H)-one

Cat. No.: B12912156
CAS No.: 77961-74-1
M. Wt: 281.29 g/mol
InChI Key: ZAEYEFIJWLPRQT-UHFFFAOYSA-N
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Description

5-Amino-2-((6-(methylsulfonyl)pyridin-3-yl)amino)pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes an amino group, a pyridine ring substituted with a methylsulfonyl group, and a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-((6-(methylsulfonyl)pyridin-3-yl)amino)pyrimidin-4(1H)-one typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyridine derivative, which is then functionalized with a methylsulfonyl group The pyrimidine core is subsequently constructed through a series of condensation reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimization of the laboratory-scale synthesis to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-((6-(methylsulfonyl)pyridin-3-yl)amino)pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the methylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of de-methylsulfonylated derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

5-Amino-2-((6-(methylsulfonyl)pyridin-3-yl)amino)pyrimidin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Amino-2-((6-(methylsulfonyl)pyridin-3-yl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-((6-(methylsulfonyl)pyridin-2-yl)amino)pyrimidin-4(1H)-one
  • 5-Amino-2-((6-(ethylsulfonyl)pyridin-3-yl)amino)pyrimidin-4(1H)-one
  • 5-Amino-2-((6-(methylsulfonyl)pyridin-3-yl)amino)pyrimidin-5(1H)-one

Uniqueness

The uniqueness of 5-Amino-2-((6-(methylsulfonyl)pyridin-3-yl)amino)pyrimidin-4(1H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfonyl group on the pyridine ring enhances its solubility and reactivity, making it a valuable compound for various applications. Additionally, its ability to undergo diverse chemical reactions allows for the synthesis of a wide range of derivatives with tailored properties.

Properties

CAS No.

77961-74-1

Molecular Formula

C10H11N5O3S

Molecular Weight

281.29 g/mol

IUPAC Name

5-amino-2-[(6-methylsulfonylpyridin-3-yl)amino]-1H-pyrimidin-6-one

InChI

InChI=1S/C10H11N5O3S/c1-19(17,18)8-3-2-6(4-12-8)14-10-13-5-7(11)9(16)15-10/h2-5H,11H2,1H3,(H2,13,14,15,16)

InChI Key

ZAEYEFIJWLPRQT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=C1)NC2=NC=C(C(=O)N2)N

Origin of Product

United States

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